(1S,2R)-2-aminocyclohexanol hydrochloride (1S,2R)-2-aminocyclohexanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 200352-28-9
VCID: VC21108513
InChI: InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
SMILES: C1CCC(C(C1)N)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

(1S,2R)-2-aminocyclohexanol hydrochloride

CAS No.: 200352-28-9

Cat. No.: VC21108513

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-aminocyclohexanol hydrochloride - 200352-28-9

Specification

CAS No. 200352-28-9
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name (1S,2R)-2-aminocyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Standard InChI Key LKKCSUHCVGCGFA-IBTYICNHSA-N
Isomeric SMILES C1CC[C@@H]([C@@H](C1)[NH3+])O.[Cl-]
SMILES C1CCC(C(C1)N)O.Cl
Canonical SMILES C1CCC(C(C1)[NH3+])O.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

(1S,2R)-2-aminocyclohexanol hydrochloride is a chiral amino alcohol salt characterized by its specific stereochemistry. This compound features a cyclohexane ring with hydroxyl and amino groups in a cis configuration, with the specific stereochemical designation of (1S,2R).

Basic Information and Identifiers

The compound is primarily identified through several key parameters and identifiers as shown in Table 1.

Table 1: Basic Identifiers of (1S,2R)-2-Aminocyclohexanol Hydrochloride

ParameterInformation
CAS Number200352-28-9
IUPAC Name(1S,2R)-2-aminocyclohexan-1-ol;hydrochloride
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
Canonical SMILESC1CCC(C(C1)N)O.Cl
InChIInChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
InChI KeyLKKCSUHCVGCGFA-IBTYICNHSA-N

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in chemical literature and commercial catalogues, reflecting its structural features and stereochemical configuration:

  • CIS (1S,2R)-2-AMINO-CYCLOHEXANOL HYDROCHLORIDE

  • (1S,2R)-2-aminocyclohexan-1-ol hydrochloride

  • (1S,2R)-cis-2-Aminocyclohexanol hydrochloride

  • Cyclohexanol, 2-amino-, hydrochloride (1:1), (1S,2R)-

  • (1S,2R)-2-Aminocyclohexanol, HCl

  • (1S, 2R)-Aminocyclohexanol Hydrochloride

Structural Features and Stereochemistry

The compound possesses two stereogenic centers within its cyclohexane ring, specifically at the carbon atoms bearing the hydroxyl and amino groups. The (1S,2R) designation indicates the specific spatial arrangement of these functional groups. The "cis" prefix denotes that both functional groups are on the same side of the cyclohexane ring plane, distinguishing it from its trans diastereomer.

The parent compound (1S,2R)-2-aminocyclohexanol (without the hydrochloride) has a molecular weight of 115.17 g/mol . The hydrochloride salt formation improves stability and solubility characteristics for various applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of (1S,2R)-2-aminocyclohexanol hydrochloride is essential for its proper handling, storage, and application in synthetic procedures.

Physical Characteristics

The compound appears as a white crystalline powder under standard conditions . Its physical properties have been well-characterized through various analytical methods.

Table 2: Physical Properties of (1S,2R)-2-Aminocyclohexanol Hydrochloride

PropertyValue
Physical AppearanceWhite crystalline powder
Boiling Point201.1°C at 760 mmHg
LogP1.75090 (alternative measurement: -0.16)
Vapour Pressure0.1±0.8 mmHg at 25°C
Index of Refraction1.503
Flash Point75.4±25.4°C
Density1.0±0.1 g/cm³

Solubility and Solution Properties

The hydrochloride salt formation enhances the compound's solubility in polar solvents compared to the free base form. While specific solubility data is limited in the search results, amino alcohol hydrochlorides generally exhibit good solubility in water, alcohols, and other polar solvents, with limited solubility in non-polar organic solvents.

Synthesis Methods

Several synthetic approaches have been developed for preparing (1S,2R)-2-aminocyclohexanol hydrochloride, with varying degrees of complexity, yield, and stereoselectivity.

From Cyclohexene Oxide

One documented synthetic route begins with cyclohexene oxide as the starting material, involving multiple reaction steps:

  • Reaction of cyclohexene oxide with a catalyst [(R,R)-3,5-t-Bu-salen)Co(III)(OTf)] in acetonitrile at 50°C for 24 hours

  • Treatment with potassium hydroxide in ethanol/water mixture at 85°C for 20 hours

  • Acidification with hydrogen chloride in dichloromethane/diethyl ether/hexane to form the hydrochloride salt

Direct Synthesis from Cyclohexene

A more recent synthesis method starts directly from cyclohexene:

  • Cyclization reaction: Cyclohexene is mixed with NXS or CH₃CONHX (where X is chlorine or bromine) in the presence of a catalyst in acetonitrile/water solvent system, followed by addition of DBU and heating

  • Ring-opening reaction: The intermediate is treated with a catalyst in an alcohol solvent under heated conditions

  • Resolution by salification: The resulting intermediate is mixed with ethanol, treated with L-DBTA, and subjected to reflux reaction, followed by acid-base workup to isolate the enantiomerically pure product

Stereochemical Considerations in Synthesis

The key challenge in synthesizing (1S,2R)-2-aminocyclohexanol hydrochloride is achieving high stereoselectivity. Various approaches employ:

  • Asymmetric catalysts to control the stereochemical outcome

  • Chiral resolution of racemic mixtures using resolving agents

  • Enzymatic transformations with inherent stereoselectivity

  • Starting from chiral pool compounds with defined stereochemistry

The choice of synthetic method depends on factors such as scale requirements, available starting materials, desired purity, and equipment considerations.

Applications and Uses

(1S,2R)-2-aminocyclohexanol hydrochloride finds applications across several domains of chemistry and pharmaceutical science.

Pharmaceutical Intermediate

This compound serves as a key chiral building block in the synthesis of various pharmaceutical agents. The unique spatial arrangement of the hydroxyl and amino groups provides specific recognition patterns for biological interactions . The compound's rigid cyclohexane framework and defined stereochemistry make it valuable for creating molecules with specific three-dimensional structures required for biological activity.

Research Applications

In research settings, (1S,2R)-2-aminocyclohexanol hydrochloride is utilized as:

  • A chiral auxiliary in asymmetric synthesis

  • A model compound for studying hydrogen bonding interactions

  • A precursor for more complex amino alcohol derivatives

  • A reagent for testing new synthetic methodologies

Organic Synthesis

In organic synthesis, this compound participates in various reactions including:

  • Acylation and alkylation at the nitrogen center

  • Esterification or etherification at the hydroxyl group

  • Ring-opening or ring-forming reactions

  • Coordination chemistry with transition metals

The bifunctional nature of the molecule (containing both amine and alcohol groups) enables diverse chemical transformations for accessing complex target molecules .

Hazard ParameterClassification
Hazard CodesXi (Irritant)
Risk Statements38-41 (Irritating to skin; Risk of serious damage to eyes)
GHS PictogramGHS07 (Warning)
GHS Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
WGK Germany3 (Severe hazard to waters)

First Aid Measures

In case of exposure:

  • Skin contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. Seek medical attention in severe cases or if symptoms persist.

  • Ingestion: Wash out mouth with water. Seek medical attention.

Analytical Methods and Characterization

Various analytical techniques are employed to verify the identity, purity, and stereochemical configuration of (1S,2R)-2-aminocyclohexanol hydrochloride.

Spectroscopic Analysis

Spectroscopic methods provide crucial structural information:

  • NMR spectroscopy (¹H and ¹³C) confirms the structural arrangement and stereochemistry

  • Infrared (IR) spectroscopy identifies key functional groups (O-H, N-H, C-N, C-O stretching bands)

  • Mass spectrometry determines molecular weight and fragmentation patterns

Chromatographic Methods

Chromatographic techniques are essential for purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with chiral columns to verify enantiomeric purity

  • Gas Chromatography (GC) for volatile impurity detection

  • Thin-Layer Chromatography (TLC) for reaction monitoring

Crystallographic Analysis

X-ray crystallography provides definitive evidence of the three-dimensional structure and absolute configuration of the compound, confirming the (1S,2R) stereochemistry when suitable crystals can be obtained.

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